molecular formula C5H8N4O2 B2997146 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide CAS No. 52938-48-4

2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B2997146
CAS No.: 52938-48-4
M. Wt: 156.145
InChI Key: OCWNVAKPDVTECS-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic small molecule characterized by a propanamide linker connecting a hydroxy-substituted moiety and a 1H-1,2,4-triazol-3-yl ring system. This specific molecular architecture, featuring a triazole heterocycle, classifies it as a promising scaffold for medicinal chemistry and drug discovery research. Triazole-containing compounds are extensively documented in scientific literature for their diverse biological activities, which include potential neuroprotective effects. Recent studies on structurally related N-propananilide derivatives bearing a 1,2,4-triazole ring have demonstrated significant neuroprotective activity in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, a common experimental model for Parkinson's disease research. The protective mechanism of such compounds is associated with the decreasing levels of pro-apoptotic Bax protein and the inhibition of caspase-3 activation, which are key executioners in the neuronal apoptosis pathway . Beyond neuroprotection, 1,2,4-triazole cores are known to be pivotal pharmacophores in developed pharmaceuticals, exhibiting antifungal, anticancer, and antibacterial properties, and are frequently explored as kinase inhibitors . The presence of multiple hydrogen bond donors and acceptors in the structure, typical of triazole derivatives, facilitates critical interactions with biological targets. This compound is supplied exclusively For Research Use Only (RUO) and is intended for laboratory investigations such as biological screening, mechanism of action studies, and as a building block in the synthetic elaboration of novel bioactive molecules. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-hydroxy-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3(10)4(11)8-5-6-2-7-9-5/h2-3,10H,1H3,(H2,6,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWNVAKPDVTECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves the reaction of 1H-1,2,4-triazole with a suitable propanamide derivative. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 1H-1,2,4-triazole with a halogenated propanamide derivative under basic conditions.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide with structurally related compounds:

Compound Name Backbone Modification Triazole Substituent Key Physicochemical Properties Reference
This compound C2 hydroxyl 1H-1,2,4-triazol-3-yl High polarity (inferred from hydroxyl)
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide Unmodified backbone 5-Amino-1H-1,2,4-triazol-3-yl Enhanced tautomerism and hydrogen bonding
N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Aryl-substituted amide 1H-1,2,4-triazol-1-yl Increased lipophilicity (Cl substituent)
3-(1H-Indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide Indole and aryl groups 1H-1,2,4-triazol-5-yl High aromaticity, molecular weight 361.4
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide Benzamide backbone 1H-1,2,4-triazol-3-yl Rigid aromatic backbone

Key Observations:

  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may improve aqueous solubility compared to amino-substituted analogs (e.g., ), which exhibit tautomerism but reduced polarity .
  • Aryl Substituents : Chlorophenyl or methoxyphenyl groups () increase lipophilicity and may enhance membrane permeability but reduce solubility .

Biological Activity

2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,4-triazole with suitable propanamide derivatives. The process can be summarized as follows:

  • Formation of Intermediate : Reacting 1H-1,2,4-triazole with a halogenated propanamide derivative under basic conditions.
  • Hydroxylation : Introducing the hydroxyl group using an oxidizing agent.
  • Optimization : Industrial methods may include continuous flow synthesis and batch processing to enhance yield and purity .

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential therapeutic applications.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. In vitro assays demonstrated that compounds similar to this compound can inhibit cancer cell proliferation in various cell lines (e.g., A549, MCF-7). The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory properties have been assessed through cytokine release assays. Compounds related to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs), indicating potential for treating inflammatory conditions .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various triazole derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, derivatives were tested on multiple cancer cell lines. The findings revealed that specific compounds significantly inhibited cell viability at low concentrations while inducing apoptosis through caspase activation pathways .

Comparative Analysis

A comparison table summarizes the biological activities of this compound with other triazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighSignificant
N-(1H-1,2,4-Triazol-3-yl)acetamideLowModerateLow
5-Amino-N-(1H-1,2,4-triazol-3-yl)propanamideHighHighModerate

Q & A

Q. Key Parameters for Optimization

VariableOptimal RangeImpact on Yield/Purity
Reflux Time4–6 hoursProlonged time reduces byproducts
SolventEthanol/Water mixtureEnhances crystallization
Stoichiometry1:3 (substrate:NH₂OH)Prevents incomplete functionalization

Basic: What spectroscopic and crystallographic methods are recommended for structural validation?

1H and 13C NMR (400 MHz, DMSO-d₆) are essential for confirming proton environments and carbonyl/amine functionalities. For example, δ 1.04–1.11 ppm (CH₃ groups) and δ 5.24 ppm (triazole protons) are diagnostic signals . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves tautomeric forms and hydrogen-bonding networks. Crystallization in ethanol yields monoclinic systems with space group P2₁/c, validated by R-factor convergence (< 0.05) .

Advanced: How can tautomerism in the 1,2,4-triazole ring affect experimental outcomes, and what analytical approaches resolve this?

The 1,2,4-triazole ring exhibits tautomerism between 1H- and 4H-forms, influencing reactivity and biological activity. Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) identifies tautomeric equilibria by tracking proton shifts (e.g., δ 13–14 ppm for NH groups) . Computational DFT studies (B3LYP/6-31G*) predict dominant tautomers, validated by X-ray data showing N1–H···O hydrogen bonds stabilizing the 1H-form .

Advanced: How should researchers address contradictions in biological activity data for triazolylpropanamides?

Conflicting bioactivity results often arise from assay conditions or compound stability. For example, reports LD₅₀ variations (160.6 vs. 391.7 mg/kg) in rodenticides due to metabolic differences. Mitigation strategies include:

  • Standardizing in vitro assays (e.g., HDAC inhibition protocols in ).
  • Validating stability via HPLC under physiological pH/temperature.
  • Cross-referencing in vivo results with histopathological data (e.g., liver/kidney necrosis patterns) .

Advanced: What computational methods predict ligand-receptor interactions for triazolylpropanamides in drug design?

Molecular docking (AutoDock Vina or Schrödinger Suite) screens interactions with targets like HDACs or CDK2. For example, highlights hydrogen bonding between the triazole NH and catalytic Zn²⁺ in HDACs. MD simulations (AMBER/CHARMM) assess binding stability, with RMSD thresholds < 2.0 Å indicating robust interactions. Electrostatic potential maps identify nucleophilic regions on the propanamide backbone for functionalization .

Advanced: How can crystallization challenges (e.g., polymorphism) be resolved for X-ray studies?

Polymorphism is common due to flexible hydroxyamide groups. Strategies include:

  • Screening solvents (e.g., ethanol vs. acetonitrile) to favor single-crystal growth.
  • Seeding with microcrystals from slow evaporation.
  • SHELXD for phase problem resolution in twinned crystals, with TWINLAW commands to handle pseudo-merohedral twinning .

Basic: What safety protocols are critical during synthesis and handling?

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact ().
  • Neutralize waste with 10% acetic acid before disposal.
  • First-aid measures: Rinse eyes with water (15+ minutes) and seek medical attention for ingestion .

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